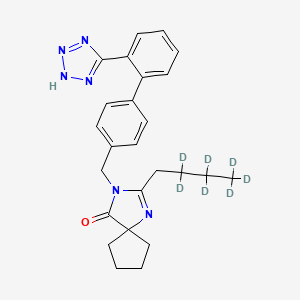
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound also known as Sulconazole. It is classified as an antifungal agent and is used in the treatment of fungal infections. Sulconazole is a derivative of imidazole and has a broad spectrum of activity against various fungal species.
Mechanism Of Action
Sulconazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately, the death of the fungal cell. Sulconazole also has activity against the enzymes involved in the synthesis of fungal cell wall components such as chitin and β-glucan.
Biochemical And Physiological Effects
Sulconazole has been shown to have low toxicity and high selectivity for fungal cells. It has minimal effects on mammalian cells and does not interfere with the normal function of human cells. Sulconazole has also been found to have good penetration into the skin and nails, which makes it an effective treatment for fungal infections in these areas.
Advantages And Limitations For Lab Experiments
One of the advantages of Sulconazole is its broad spectrum of activity against various fungal species. It is also effective against biofilms, which are a major cause of antifungal resistance. However, Sulconazole has some limitations in laboratory experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Sulconazole also has low bioavailability, which means that it may not be effective in vivo.
Future Directions
There are several future directions for research on Sulconazole. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the evaluation of Sulconazole for its activity against other types of microorganisms such as bacteria and viruses. In addition, Sulconazole has potential applications in the treatment of other conditions such as cancer and inflammation. Further studies are needed to explore these potential uses of Sulconazole.
Synthesis Methods
The synthesis of Sulconazole involves the reaction of 6-chloro-2-(methylsulfinyl)pyrimidin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or isopropyl alcohol.
Scientific Research Applications
Sulconazole has been extensively studied for its antifungal activity against various fungal species. It has been found to be effective against dermatophytes, yeasts, and molds. Sulconazole has also been evaluated for its activity against biofilms, which are communities of microorganisms that are resistant to conventional antifungal agents. In addition, Sulconazole has been investigated for its potential use in the treatment of other conditions such as leishmaniasis, a parasitic disease caused by protozoa.
properties
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBXGBDISXMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693788 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine | |
CAS RN |
1289385-39-2 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)



![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)
![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)
![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)



